molecular formula C8H7N3O4 B12894719 6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione CAS No. 89159-32-0

6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione

Cat. No.: B12894719
CAS No.: 89159-32-0
M. Wt: 209.16 g/mol
InChI Key: CLRITWLHQNIIRF-UHFFFAOYSA-N
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Description

6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolopyridines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable pyridine derivative, followed by cyclization to form the pyrrolopyridine core. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-methyl-7-amino-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione, while substitution reactions can introduce various functional groups to the pyrrolopyridine core.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism of action of 6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, which can lead to the generation of reactive oxygen species that can induce cellular damage in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrolopyridine core but differ in their substitution patterns and biological activities.

    6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds have a similar fused ring structure but contain a triazole ring instead of a pyridine ring.

Uniqueness

6-Methyl-7-nitro-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3,4(5H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

89159-32-0

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

6-methyl-7-nitro-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C8H7N3O4/c1-3-6(11(14)15)4-2-9-7(12)5(4)8(13)10-3/h2H2,1H3,(H,9,12)(H,10,13)

InChI Key

CLRITWLHQNIIRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=O)NC2)C(=O)N1)[N+](=O)[O-]

Origin of Product

United States

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